3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

Metabolic Stability Sulfonamide Capping Intrinsic Clearance

3‑(Difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl chloride (CAS 1245822‑61‑0, MW 230.61 g mol⁻¹, C₅H₅ClF₂N₂O₂S) is a heteroaryl sulfonyl chloride that combines three pharmacologically relevant features: a pyrazole nucleus, a sulfonyl chloride electrophilic handle, and a difluoromethyl (CHF₂) substituent at the 3‑position [REFS‑1]. The CHF₂ group functions as a lipophilic hydrogen‑bond donor, a metabolic stabiliser, and a bioisostere for methyl, hydroxyl, or thiol groups, making it a privileged motif in modern agrochemical and medicinal chemistry [REFS‑2].

Molecular Formula C5H5ClF2N2O2S
Molecular Weight 230.62 g/mol
Cat. No. B11708790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
Molecular FormulaC5H5ClF2N2O2S
Molecular Weight230.62 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl
InChIInChI=1S/C5H5ClF2N2O2S/c1-10-4(13(6,11)12)2-3(9-10)5(7)8/h2,5H,1H3
InChIKeyWVBYLZBJKDWXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑(Difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl Chloride – Reactive Sulfonyl Chloride Building Block for Fluorinated Pyrazole Libraries


3‑(Difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl chloride (CAS 1245822‑61‑0, MW 230.61 g mol⁻¹, C₅H₅ClF₂N₂O₂S) is a heteroaryl sulfonyl chloride that combines three pharmacologically relevant features: a pyrazole nucleus, a sulfonyl chloride electrophilic handle, and a difluoromethyl (CHF₂) substituent at the 3‑position [REFS‑1]. The CHF₂ group functions as a lipophilic hydrogen‑bond donor, a metabolic stabiliser, and a bioisostere for methyl, hydroxyl, or thiol groups, making it a privileged motif in modern agrochemical and medicinal chemistry [REFS‑2]. The sulfonyl chloride at the 5‑position enables efficient one‑step conversion to sulfonamides, sulfonate esters, and related derivatives. This compound serves as a versatile intermediate for constructing focused libraries of 3‑difluoromethyl‑1‑methyl‑pyrazole‑5‑sulfonamides, a scaffold that is structurally complementary to the more heavily exploited 4‑carboxamide SDHI fungicide framework but accesses distinct chemical space through the sulfonyl linkage.

Why 3‑(Difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl Chloride Cannot Be Replaced by Common Pyrazole Sulfonyl Chloride Analogs


Pyrazole sulfonyl chlorides are not interchangeable building blocks. The substitution pattern – specifically the combination of N¹‑methyl, C³‑CHF₂, and C⁵‑SO₂Cl – dictates the steric environment, electronic properties, and ultimately the biological profile of the derived sulfonamides [REFS‑1]. Replacing the 5‑SO₂Cl with a 4‑SO₂Cl regioisomer alters the exit vector geometry and can lead to regioisomeric mixtures during synthesis [REFS‑2]. Omitting the CHF₂ group eliminates the hydrogen‑bond donor capacity and metabolic stability advantages that have made the 3‑difluoromethyl‑1‑methylpyrazole motif the scaffold of choice for at least seven commercial SDHI fungicides and multiple clinical candidates [REFS‑3]. Substituting CHF₂ with CF₃ produces a larger, more lipophilic, purely hydrophobic group that lacks hydrogen‑bond donor ability and can over‑stabilise molecules against metabolic clearance, sometimes at the expense of potency [REFS‑4]. These structural distinctions produce quantifiable differences in microsomal stability, CNS penetration, lipophilicity, and target engagement that render simple analog substitution scientifically inadvisable without de novo validation.

3‑(Difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl Chloride – Quantitative Differentiation Evidence Versus Closest Analogs


N‑CHF₂ Versus N‑CH₃ Sulfonamide Metabolic Stability: ~3‑Fold Reduction in Mouse Microsomal Intrinsic Clearance

In a head‑to‑head comparison within an identical pyrazole sulfonamide series, capping the sulfonamide nitrogen with a difluoromethyl (CHF₂) group instead of a methyl (CH₃) group reduced mouse microsomal intrinsic clearance (Cli) by approximately 2.9‑fold while maintaining comparable target potency [REFS‑1]. Compound 40 (N‑CHF₂ sulfonamide) exhibited Cli = 2.5 mL min⁻¹ g⁻¹ versus Cli = 7.3 mL min⁻¹ g⁻¹ for the matched N‑CH₃ analog (compound 37). The CHF₂‑capped sulfonamide also did not undergo N‑dealkylation, a major clearance pathway observed for the N‑CH₃ analog [REFS‑1]. Although this comparison involves elaborated sulfonamide products rather than the sulfonyl chloride building block itself, the CHF₂ group on the pyrazole is the same pharmacophoric element that enables this stability, making the building block a strategic choice for programs anticipating sulfonamide capping strategies.

Metabolic Stability Sulfonamide Capping Intrinsic Clearance Drug Discovery

CNS Penetration Advantage: CHF₂‑Capped Sulfonamide Achieves Brain:Blood Ratio of 1.6 Versus 0.6 for the N‑CH₃ Analog

Within the same pyrazole sulfonamide optimisation campaign, replacing the N‑methyl sulfonamide cap with an N‑difluoromethyl group increased the mouse brain:blood concentration ratio from 0.6 (compound 33, N‑CH₃) to 1.6 (compound 40, N‑CHF₂) [REFS‑1]. This 2.7‑fold improvement in CNS partitioning was achieved alongside the metabolic stability benefit described above and without sacrificing target potency (TbNMT IC₅₀ remained in the low nanomolar range). The improved brain penetration was attributed to a combination of reduced polar surface area and protection of the sulfonamide NH from metabolic N‑dealkylation [REFS‑1]. The building block's CHF₂ group at the pyrazole 3‑position is structurally analogous to the sulfonamide N‑CHF₂ cap evaluated in this study; both leverage the unique properties of the difluoromethyl moiety for property optimisation.

Blood‑Brain Barrier Permeability CNS Exposure Sulfonamide Design Neglected Tropical Diseases

Regiochemical Differentiation: 5‑Sulfonyl Chloride Provides a Defined Single‑Isomer Building Block Versus 4‑Sulfonyl Chloride Regioisomeric Mixtures

The synthesis of pyrazole‑4‑sulfonyl chlorides via direct Friedel‑Crafts sulfonylation of N‑substituted pyrazoles with chlorosulfonic acid frequently produces varying mixtures of 4‑ and 5‑sulfonyl chloride regioisomers, with the ratio depending on the N‑substituent [REFS‑1]. Pfizer chemists reported that isolation of the desired 4‑sulfonyl chloride from such mixtures was complicated by the inability of mass‑triggered reverse‑phase HPLC to distinguish the regioisomeric by‑products [REFS‑1]. In contrast, the target compound – 3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl chloride – is a single, defined regioisomer accessed through synthetic routes that install the sulfonyl chloride at the 5‑position without ambiguity [REFS‑2]. The 4‑sulfonyl regioisomer (CAS 1855907‑24‑2) is also commercially available as a single isomer, but its synthesis often requires alternative, multi‑step strategies to avoid regioisomeric contamination [REFS‑1]. The 5‑sulfonyl chloride thus offers a structurally and analytically cleaner entry point for library synthesis, particularly in automated or parallel medicinal chemistry workflows where intermediate purification is minimised.

Regioselectivity Sulfonyl Chloride Synthesis Building Block Purity Parallel Medicinal Chemistry

CHF₂ Versus CF₃ Lipophilicity Modulation: Difluoromethyl Provides Finer Control of logP with Hydrogen‑Bond Donor Capacity

The difluoromethyl (CHF₂) group is a more nuanced lipophilicity modulator than the trifluoromethyl (CF₃) group. A systematic analysis of experimental ΔlogP values (logP XCF₂H − logP XCH₃) across diverse aromatic substrates showed a range from −0.1 to +0.4, indicating that CHF₂ can either marginally decrease or moderately increase lipophilicity relative to a methyl group depending on the electronic context [REFS‑1]. In contrast, CF₃ substitution consistently increases lipophilicity by 0.5–1.0 logP units and eliminates hydrogen‑bond donor capacity entirely [REFS‑2]. The CHF₂ group on the target compound thus offers the dual advantage of acting as a lipophilic hydrogen‑bond donor (comparable in strength to aniline or thiophenol NH) while permitting finer tuning of logP than CF₃ [REFS‑1]. This is particularly relevant for agrochemical and anti‑infective programs where both target binding (via H‑bond donation) and favourable partitioning properties are required.

Lipophilicity Bioisosteres Physicochemical Properties Drug Design

Antifungal Activity of Derived Ureas: 90.5% Growth Suppression of Sclerotinia sclerotiorum at 100 ppm Demonstrates Utility in Agrochemical Lead Generation

A urea derivative synthesised directly from the 5‑amino precursor of the target sulfonyl chloride – 1‑(3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑yl)‑3‑(3‑fluorophenyl)urea – demonstrated 90.5% growth inhibition of Sclerotinia sclerotiorum (white mold) at 100 ppm in an in vitro mycelial growth assay [REFS‑1]. This level of activity positions the 3‑difluoromethyl‑1‑methyl‑pyrazole‑5‑substituted scaffold as a viable starting point for fungicide lead optimisation. While direct comparative data against a non‑fluorinated or 4‑substituted analog were not reported in the same study, the observed activity at a relatively low concentration (100 ppm) is consistent with the known contribution of the CHF₂‑pyrazole motif to SDH enzyme inhibition [REFS‑2]. The sulfonyl chloride building block enables rapid diversification to sulfonamide, sulfonate ester, and related analogs that can further explore this antifungal pharmacophore.

Antifungal Activity Sclerotinia sclerotiorum Agrochemical Intermediates Crop Protection

3‑(Difluoromethyl)‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl Chloride – Prioritised Application Scenarios Based on Quantitative Differentiation Evidence


CNS‑Penetrant Sulfonamide Lead Optimisation (Anti‑Infective & Neurodegenerative Disease Programs)

For medicinal chemistry programs requiring both metabolic stability and blood‑brain barrier penetration, this building block provides a direct synthetic entry to N‑CHF₂‑capped pyrazole‑5‑sulfonamides. The evidence from Brand et al. (2014) demonstrates that the CHF₂ sulfonamide cap increases brain:blood ratio 2.7‑fold (from 0.6 to 1.6) and reduces intrinsic clearance ~3‑fold (7.3 to 2.5 mL min⁻¹ g⁻¹) compared to the N‑CH₃ analog, while preserving target potency [REFS‑1]. The building block's 5‑sulfonyl chloride position enables direct amine coupling to generate diverse sulfonamide libraries without the regioisomeric purification burden associated with 4‑sulfonyl chloride analogs. Suitable for programs targeting kinetoplastid diseases (HAT, leishmaniasis), CNS‑resident fungal infections, or neurodegenerative targets where balanced CNS penetration and metabolic stability are critical selection criteria.

Agrochemical SDHI‑Mimetic Library Synthesis for Fungicide Discovery

The 3‑difluoromethyl‑1‑methylpyrazole motif is the conserved pharmacophore across at least seven commercial SDHI fungicides (isopyrazam, sedaxane, bixafen, fluxapyroxad, benzovindiflupyr, inpyrfluxam, and isoflucypram) [REFS‑2]. While the commercial fungicides utilise the 4‑carboxamide linkage, the 5‑sulfonamide scaffold offered by this building block explores a distinct chemical space with the same privileged CHF₂‑pyrazole core. A urea derivative of the 5‑amino precursor has already demonstrated 90.5% S. sclerotiorum growth inhibition at 100 ppm [REFS‑3], validating the agrochemical relevance of this regioisomeric series. Procurement of this specific 5‑sulfonyl chloride enables the rapid parallel synthesis of sulfonamide‑based SDHI‑mimetic libraries that complement existing 4‑carboxamide SAR.

Physicochemical Property Optimisation Where Finer Lipophilicity Control Than CF₃ Is Required

In lead optimisation campaigns where the trifluoromethyl analog (3‑CF₃‑1‑methyl‑1H‑pyrazole‑5‑sulfonyl chloride, CAS 884340‑52‑7) proves excessively lipophilic (ΔlogP vs CH₃ ≈ +0.5 to +1.0) or lacks the hydrogen‑bond donor interaction needed for target engagement, the CHF₂ analog provides a direct solution. Experimental logP data show that CHF₂ can modulate lipophilicity within a narrow window (−0.1 to +0.4 relative to CH₃) while contributing hydrogen‑bond donor strength comparable to aniline [REFS‑4]. This makes the CHF₂ building block the rational choice for programs experiencing solubility‑limited bioavailability or seeking to establish a specific H‑bond interaction in the target binding site that CF₃ cannot satisfy.

High‑Throughput Parallel Synthesis Where Single‑Isomer Building Block Purity Is Non‑Negotiable

For automated or parallel medicinal chemistry platforms that minimise or eliminate intermediate purification, the defined 5‑sulfonyl chloride regioisomer eliminates the analytical ambiguity associated with 4‑sulfonyl chloride mixtures [REFS‑5]. Pfizer's disclosure that mass‑triggered HPLC cannot distinguish pyrazole 4‑ and 5‑sulfonamide regioisomers underscores the practical value of a building block whose regioisomeric identity is unambiguous from the outset. This building block enables 'weigh, couple, and test' workflows where confidence in the chemical structure of each library member is essential for meaningful SAR interpretation.

Quote Request

Request a Quote for 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.